N-(4-Aminophenyl)-2-(hexyloxy)benzamide
Overview
Description
N-(4-Aminophenyl)-2-(hexyloxy)benzamide is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.42 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C19H24N2O2/c1-2-3-4-7-14-23-18-9-6-5-8-17 (18)19 (22)21-16-12-10-15 (20)11-13-16/h5-6,8-13H,2-4,7,14,20H2,1H3, (H,21,22)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.4 g/mol . It has a XLogP3 value of 5.2, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 312.183778013 g/mol . The topological polar surface area is 64.4 Ų . The compound has a complexity of 340 .
Scientific Research Applications
Advanced Oxidation Processes (AOPs) and Environmental Applications
A study by Mohammad Qutob et al. (2022) focuses on the degradation of acetaminophen by advanced oxidation processes, highlighting the environmental relevance of chemical degradation pathways, biotoxicity of by-products, and computational methods for predicting reactive sites in molecules. This research underscores the importance of understanding chemical interactions and degradation pathways in environmental science, which could be relevant for compounds like N-(4-Aminophenyl)-2-(hexyloxy)benzamide in assessing their environmental impact and degradation behaviors (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Properties and Clinical Use
Research on metoclopramide, as reviewed by R. Pinder et al. (2012), explores its pharmacological properties and clinical applications, particularly in gastrointestinal disorders. This kind of study provides a template for investigating the pharmacological applications of compounds like this compound, including their mechanism of action, therapeutic potential, and clinical uses (Pinder, R., Brogden, R. N., Sawyer, P., Speight, T., & Avery, G., 2012).
Novel Synthetic Opioids and Chemical Analysis
A review by K. Sharma et al. (2018) on novel synthetic opioids highlights the importance of chemical and pharmacological analysis of new compounds. The study demonstrates the methodology for tracking the emergence of new substances, their chemical structure analysis, and implications for drug safety. This approach can be applicable for assessing the safety, pharmacological properties, and potential uses of this compound in medical science (Sharma, K., Hales, T., Rao, V., NicDaéid, N., & McKenzie, C., 2018).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-7-14-23-18-9-6-5-8-17(18)19(22)21-16-12-10-15(20)11-13-16/h5-6,8-13H,2-4,7,14,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPPVVSQCGVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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